1-Methoxyisoquinolin-4-amine 1-Methoxyisoquinolin-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17892164
InChI: InChI=1S/C10H10N2O/c1-13-10-8-5-3-2-4-7(8)9(11)6-12-10/h2-6H,11H2,1H3
SMILES:
Molecular Formula: C10H10N2O
Molecular Weight: 174.20 g/mol

1-Methoxyisoquinolin-4-amine

CAS No.:

Cat. No.: VC17892164

Molecular Formula: C10H10N2O

Molecular Weight: 174.20 g/mol

* For research use only. Not for human or veterinary use.

1-Methoxyisoquinolin-4-amine -

Specification

Molecular Formula C10H10N2O
Molecular Weight 174.20 g/mol
IUPAC Name 1-methoxyisoquinolin-4-amine
Standard InChI InChI=1S/C10H10N2O/c1-13-10-8-5-3-2-4-7(8)9(11)6-12-10/h2-6H,11H2,1H3
Standard InChI Key PDFXBZBPFXAEOQ-UHFFFAOYSA-N
Canonical SMILES COC1=NC=C(C2=CC=CC=C21)N

Introduction

Chemical Identity and Structural Features

1-Methoxyisoquinolin-4-amine has the molecular formula C₁₀H₁₀N₂O and a molecular weight of 174.20 g/mol . The compound’s structure consists of a bicyclic isoquinoline core substituted with a methoxy group at position 1 and an amino group at position 4 (Figure 1). Key physicochemical properties, such as density and melting/boiling points, remain unreported in the literature .

Table 1: Molecular Data for 1-Methoxyisoquinolin-4-amine

PropertyValueSource
CAS Number1781894-89-0
Molecular FormulaC₁₀H₁₀N₂O
Molecular Weight174.20 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

The absence of reported physicochemical data underscores the need for further experimental characterization.

Synthesis and Structural Elucidation

While no direct synthesis route for 1-Methoxyisoquinolin-4-amine has been published, analogous isoquinoline derivatives provide methodological insights. For example:

Palladium-Catalyzed Cross-Coupling

The synthesis of 1H-imidazo[4,5-c]quinolin-4-amine derivatives involves palladium-catalyzed reactions, such as Suzuki-Miyaura couplings, to introduce substituents to the quinoline core . Similar strategies could theoretically apply to functionalize the isoquinoline scaffold of 1-Methoxyisoquinolin-4-amine.

Nucleophilic Substitution

4-Chloro-7-substituted quinolines react with mono- or diamines under thermal conditions to yield 4-aminoquinoline derivatives . By analogy, 1-methoxyisoquinoline intermediates might undergo nucleophilic substitution with ammonia or amines to introduce the 4-amino group.

Structural Characterization

Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are critical for confirming the structure of isoquinoline analogs . For instance, HMBC correlations in NMR spectra help assign methoxy and amino group positions .

Physicochemical Properties and Stability

  • Hydrophobicity: The aromatic isoquinoline core and methoxy group likely confer moderate lipophilicity, comparable to LogP values of ~2.4 reported for 4-methoxycyclohexan-1-amine derivatives .

  • Acid-Base Behavior: The amino group at position 4 may act as a weak base, protonating under acidic conditions.

Biological Activities of Structural Analogs

Although direct biological studies on 1-Methoxyisoquinolin-4-amine are absent, related compounds exhibit promising activities:

Cytotoxic Effects

4-Aminoquinoline derivatives demonstrate potent cytotoxicity against breast cancer cell lines (e.g., MCF7, MDA-MB-468) . For example, N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine inhibits MDA-MB-468 cells with IC₅₀ values lower than chloroquine .

Enzyme Inhibition

Isoquinoline alkaloids, such as puniceusines, inhibit protein tyrosine phosphatases (PTPs), which are therapeutic targets for diabetes and cancer . The methoxy and amino groups in 1-Methoxyisoquinolin-4-amine could similarly modulate enzyme activity.

Receptor Modulation

1H-imidazo[4,5-c]quinolin-4-amine derivatives act as positive allosteric modulators (PAMs) of the adenosine A₃ receptor (A₃AR), showing subtype selectivity . Structural similarities suggest 1-Methoxyisoquinolin-4-amine might interact with purinergic receptors.

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